disodium;platinum(2+);tetracyanide;hydrate

Platinum precursor Gravimetric analysis Procurement specification

Researchers requiring a colorless, alcohol-soluble tetracyanoplatinate precursor with high platinum content often face limited options. This sodium salt directly addresses that need: • 48.4% Pt min (vs 44.9% for the potassium analog) - reduces precursor mass required per synthesis • Alcohol-water mixed-solvent compatibility enables incorporation of organic co-ligands (e.g., terpyridines) for lanthanide TCP luminescent materials • Colorless triclinic crystals eliminate residual cation-derived absorption bands, ensuring optical purity in final products Supplied as Premion™ grade (99.95% metals basis) with documented crystallographic parameters (P1̄, a=15.444 Å).

Molecular Formula C4H2N4Na2OPt
Molecular Weight 363.15 g/mol
Cat. No. B12286710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedisodium;platinum(2+);tetracyanide;hydrate
Molecular FormulaC4H2N4Na2OPt
Molecular Weight363.15 g/mol
Structural Identifiers
SMILES[C-]#N.[C-]#N.[C-]#N.[C-]#N.O.[Na+].[Na+].[Pt+2]
InChIInChI=1S/4CN.2Na.H2O.Pt/c4*1-2;;;;/h;;;;;;1H2;/q4*-1;2*+1;;+2
InChIKeyBMZQYSVVRURJND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Disodium Platinum(II) Tetracyanide Hydrate: Procurement-Grade Profile for Na2[Pt(CN)4]·xH2O


Disodium;platinum(2+);tetracyanide;hydrate (CAS 699012-94-7), systematically named sodium tetracyanoplatinate(II) hydrate with formula Na2[Pt(CN)4]·xH2O (x≈3), is a square-planar platinum(II) cyanide coordination salt. The planar [Pt(CN)4]2− anion is charge-balanced by two sodium cations, yielding an anhydrous molecular weight of 345.14 g/mol and a platinum content of 48.4% minimum on a metals basis . This compound crystallizes as colorless triclinic prisms and is soluble in both water and alcohol, making it distinct among tetracyanoplatinate salts [1]. It serves as a precursor for partially oxidized conducting complexes and a reagent in luminescence-based analytical detection [2].

Why Potassium Tetracyanoplatinate Cannot Substitute for Sodium Tetracyanoplatinate(II) Hydrate in Critical Applications


Although tetracyanoplatinate(II) salts share the common [Pt(CN)4]2− anion, the identity of the counter-cation fundamentally alters three procurement-relevant properties: platinum mass fraction, crystal color and optical absorption characteristics, and solvent compatibility. The sodium salt delivers 48.4% Pt by weight versus only 44.9% for the potassium analog , directly impacting cost-per-gram-of-platinum calculations. Moreover, Na2[Pt(CN)4]·3H2O is colorless, whereas K2[Pt(CN)4]·xH2O is greenish and Ba[Pt(CN)4]·4H2O is distinctly green [1], differences that matter for applications where optical transparency or specific absorption characteristics are required. The sodium salt is soluble in alcohol in addition to water [2], whereas the potassium salt's solubility is primarily reported in hot water , restricting solvent choice in synthesis workflows.

Quantitative Differentiation Evidence for Sodium Tetracyanoplatinate(II) Hydrate Against Closest Analogs


Platinum Metal Content: Na2[Pt(CN)4]·xH2O vs. K2[Pt(CN)4]·3H2O – A 3.5 Percentage Point Advantage in Gravimetric Pt Fraction

The sodium tetracyanoplatinate(II) hydrate delivers a minimum 48.4% Pt by weight on an anhydrous metals basis, compared to 44.9% Pt minimum for the potassium analog K2[Pt(CN)4]·3H2O . This represents a 7.8% relative increase in platinum mass fraction per gram of purchased compound, directly impacting the effective cost of platinum delivered in precursor form.

Platinum precursor Gravimetric analysis Procurement specification

Crystalline Optical Absorption: Colorless Na2[Pt(CN)4]·3H2O vs. Greenish K2[Pt(CN)4]·3H2O in Single-Crystal Spectrophotometry

Single-crystal absorption spectrophotometry by Moreau-Colin (1965) established that Na2[Pt(CN)4]·3H2O is colorless (incolore), whereas K2[Pt(CN)4]·xH2O is distinctly greenish (verdâtre), Ba[Pt(CN)4]·4H2O is green, and Li2[Pt(CN)4]·xH2O is red-orange [1]. This color difference arises from the cation-dependent influence on the Pt-Pt chain interactions and the energetic ordering of low-lying excited electronic states [2].

Optical materials Crystal engineering Single-crystal spectroscopy

Solvent Compatibility: Alcohol Solubility of Na2Pt(CN)4 vs. Predominantly Hot-Water Solubility of K2Pt(CN)4

Sodium tetracyanoplatinate(II) hydrate is soluble in both water and alcohol [1], providing broader solvent compatibility for solution-based synthesis protocols. In contrast, potassium tetracyanoplatinate(II) trihydrate solubility is predominantly reported in hot water, with quantitative data of 11.6 g/100g H2O at 0°C, 33.9 g/100g H2O at 20°C, and 194 g/100g H2O at 90°C , but without documented alcohol solubility.

Solution chemistry Synthesis solvent selection Coordination chemistry

Luminescent Metal Ion Detection: Sodium TCP Salt Achieves 5–200 ppm Detection Limits with Selective Ag+ Detection at 10 ppm

The soluble sodium tetracyanoplatinate(II) salt has been demonstrated as an effective reagent for luminescent detection of metal ions via formation of insoluble fluorescent precipitates. Detection limits ranged from 5 to 200 ppm across 12 metal ions including Ag(I), Hg(I), Hg(II), Pb(II), Zn(II), Cd(II), Y(III), Zr(IV), Al(III), La(III), and Th(IV) [1]. Selective detection of 10 ppm Ag+ was achieved using ammonium acetate as a masking agent, and 20 ppm Zr(IV) could be detected in the presence of Hf(IV) [1]. While the core analytical reactivity stems from the [Pt(CN)4]2− anion common to all tetracyanoplatinates, the sodium salt is specifically required for this application due to its water solubility, as insoluble tetracyanoplatinate salts (e.g., Ba, Mg) cannot be used as aqueous reagents.

Analytical chemistry Luminescence detection Metal ion sensing

Thermal Dehydration Behavior: Na2Pt(CN)4·3H2O Loses Water at ~120°C Without Reported Color Change vs. K2Pt(CN)4·3H2O Turning Pale Golden Yellow

Sodium tetracyanoplatinate(II) trihydrate loses its combined water at approximately 120°C [1]. In contrast, potassium tetracyanoplatinate(II) trihydrate also dehydrates at 120°C but undergoes a distinct color transition to pale golden yellow upon dehydration [2]. The sodium salt melts with decomposition above 300°C (lit.) , while the potassium salt melts in the range of 400–600°C [2]. The absence of a color change upon dehydration of the sodium salt is consistent with its inherently colorless crystal form and may simplify thermal processing in applications where optical consistency is required.

Thermal analysis Materials processing Anhydrous precursor preparation

Procurement-Driven Application Scenarios for Sodium Tetracyanoplatinate(II) Hydrate


Synthesis of Lanthanide Tetracyanoplatinate Luminescent Materials Using a Colorless, Alcohol-Soluble Platinum Precursor

The combination of alcohol solubility and crystal-colorlessness makes Na2[Pt(CN)4]·xH2O the preferred TCP precursor for synthesizing lanthanide tetracyanoplatinate complexes where optical purity of the final product is critical. The absence of visible absorption in the sodium salt precursor eliminates concerns about residual cation-derived absorption bands in product crystals, a known issue when using greenish K2[Pt(CN)4] or red-orange Li2[Pt(CN)4] [1]. Alcohol-water mixed solvent systems enabled by the sodium salt's solubility expand the scope of organic co-ligands (e.g., 2,2′:6′,2″-terpyridine) that can be incorporated, directly supporting the synthetic methodology reported for lanthanide TCP luminescent materials [2].

Aqueous Luminescent Reagent for Selective Metal Ion Detection in Analytical Chemistry

With validated detection limits of 5–200 ppm for 12 metal ions and demonstrated selective Ag+ detection at 10 ppm using ammonium acetate masking, the sodium TCP salt is the only tetracyanoplatinate reagent with documented quantitative analytical performance [3]. Insoluble tetracyanoplatinate salts (Ba, Mg, Ca) are unsuitable for aqueous reagent preparation, making the water-soluble sodium salt the indispensable form for this method. The higher platinum content (48.4% vs. 44.9% for the potassium salt) also means less reagent mass is required to achieve a given TCP concentration in solution.

Preparation of Partially Oxidized Tetracyanoplatinate (POTCP) Conducting Complexes and Precursor Salts

Sodium tetracyanoplatinate(II) hydrate serves as a structurally characterized precursor for the synthesis of partially oxidized tetracyanoplatinate conducting complexes. The neutron diffraction study of Na2[Pt(CN)4]·3H2O (triclinic, P1̄, a=15.444 Å, b=9.082 Å, c=7.350 Å) provides definitive crystallographic parameters that are essential for rational design of POTCP materials [4]. The higher platinum mass fraction of the sodium salt compared to K2Pt(CN)4 translates to higher atom economy in POTCP electrocrystallization, where platinum incorporation efficiency directly affects material yield and cost. Additionally, the sodium salt's thermal dehydration behavior (water loss at ~120°C without color change) simplifies processing to anhydrous precursor forms [5].

Procurement of High-Purity Platinum Precursor for Coordination Chemistry and Catalysis Research

For research laboratories procuring platinum precursors, Na2[Pt(CN)4]·xH2O offers a quantifiable economic advantage: at 48.4% Pt minimum vs. 44.9% Pt for K2[Pt(CN)4]·3H2O, the sodium salt delivers 7.8% more platinum per gram purchased . When procuring at the gram-to-10-gram scale typical of academic synthesis laboratories, this difference translates to a meaningful reduction in the mass of precursor required to achieve target platinum loading. The 99.95% metals basis purity (Premion™ grade) further ensures minimal metal-ion contamination in catalytic and coordination chemistry applications.

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